Acetamide, 2-(dodecylsulfonyl)-

Catalog No.
S14319889
CAS No.
65776-62-7
M.F
C14H29NO3S
M. Wt
291.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetamide, 2-(dodecylsulfonyl)-

CAS Number

65776-62-7

Product Name

Acetamide, 2-(dodecylsulfonyl)-

IUPAC Name

2-dodecylsulfonylacetamide

Molecular Formula

C14H29NO3S

Molecular Weight

291.45 g/mol

InChI

InChI=1S/C14H29NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-19(17,18)13-14(15)16/h2-13H2,1H3,(H2,15,16)

InChI Key

AMNDVZSZNQTIAD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCS(=O)(=O)CC(=O)N

Acetamide, 2-(dodecylsulfonyl)-, is an organic compound characterized by its molecular formula C14H29NO2S\text{C}_{14}\text{H}_{29}\text{N}\text{O}_2\text{S} and a molecular weight of approximately 273.46 g/mol. It features a dodecyl chain (a twelve-carbon alkyl group) attached to a sulfonyl functional group, which is then linked to an acetamide moiety. This structure contributes to its unique physical and chemical properties, including solubility in various organic solvents and potential applications in different fields such as pharmaceuticals and material science .

Typical of amides and sulfonamides. Notably, it can undergo hydrolysis under acidic or basic conditions to yield dodecylsulfonic acid and acetamide. Additionally, it may react with nucleophiles due to the electrophilic nature of the carbonyl group in the acetamide portion, leading to the formation of new derivatives. The sulfonyl group can also engage in reactions with amines to form sulfonamide derivatives, which are significant in medicinal chemistry .

Acetamide, 2-(dodecylsulfonyl)-, exhibits notable biological activities due to its sulfonamide component. Sulfonamides are known for their antibacterial properties and have been utilized in the treatment of various infections. The compound's structure suggests potential activity against enzymes such as urease, which is involved in the metabolism of urea and is a target for certain therapeutic agents . Furthermore, studies indicate that sulfonamide-containing compounds can exhibit anti-inflammatory and antioxidant activities, making them valuable in drug development .

Several methods exist for synthesizing acetamide, 2-(dodecylsulfonyl)-:

  • Direct Sulfonation: The dodecylsulfonic acid can be reacted with acetamide under controlled conditions to yield the desired compound.
  • Acylation Reaction: Dodecylamine can be acylated using acetic anhydride or acetyl chloride to form the acetamide derivative.
  • Condensation Reaction: Combining dodecylsulfonic acid with ammonia or an amine under dehydrating conditions can also produce this compound.

These methods highlight the versatility in synthesizing acetamide derivatives with varying chain lengths and functional groups .

Acetamide, 2-(dodecylsulfonyl)-, has several applications:

  • Pharmaceuticals: Due to its antibacterial properties, it may serve as a scaffold for developing new antimicrobial agents.
  • Surfactants: Its amphiphilic nature makes it suitable for use as a surfactant in detergents and emulsifiers.
  • Industrial Chemicals: It can be employed in the formulation of plastics and other materials due to its chemical stability and solubility characteristics .

Research on interaction studies involving acetamide, 2-(dodecylsulfonyl)-, has primarily focused on its biological interactions. For instance, studies have demonstrated that this compound can inhibit urease activity effectively, highlighting its potential therapeutic applications against conditions like kidney stones and certain infections . Molecular docking studies have also been conducted to predict its binding affinities with various biological targets, providing insights into its mechanism of action .

Acetamide, 2-(dodecylsulfonyl)- shares similarities with other compounds in the acetamide and sulfonamide classes. Below are some comparable compounds:

Compound NameStructure TypeUnique Feature
AcetamideSimple amideSimplest form of amides
DodecylaminePrimary amineContains a long dodecyl chain
SulfanilamideSulfonamideKnown antibacterial properties
AcetamidosulfonamideAcetamide-sulfonamideExhibits both amide and sulfonamide properties
N-benzoyl-N-methylacetamideAromatic amideContains an aromatic ring

The uniqueness of acetamide, 2-(dodecylsulfonyl)- lies in its specific combination of a long-chain alkyl group with a sulfonamide functionality, which may enhance its solubility and biological activity compared to simpler compounds . This structural configuration allows it to participate effectively in various

XLogP3

4.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

291.18681496 g/mol

Monoisotopic Mass

291.18681496 g/mol

Heavy Atom Count

19

UNII

LLP2BHC449

General Manufacturing Information

Acetamide, 2-(dodecylsulfonyl)-: INACTIVE

Dates

Last modified: 08-10-2024

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